molecular formula C14H16N4O2S B293377 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293377
M. Wt: 304.37 g/mol
InChI Key: MDHQBUBHIRREAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is known for its unique chemical structure and properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting specific enzymes or signaling pathways in cells. Further research is needed to fully elucidate the mechanism of action of the compound.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have antioxidant properties and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique chemical structure and properties, its potential for various scientific research applications, and its relatively low toxicity. However, the limitations include the lack of understanding of its mechanism of action, the need for further optimization of the synthesis method, and the limited availability of the compound.

Future Directions

There are several future directions for research on 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, optimization of the synthesis method, and exploration of its potential applications in medicine, agriculture, and material science. Additionally, studies on the compound's pharmacokinetics and pharmacodynamics are needed to assess its potential for clinical use.

Synthesis Methods

The synthesis of 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxyphenol with propyl bromide to produce 4-methoxyphenylpropyl ether. This intermediate is then reacted with thiosemicarbazide and triethylorthoformate to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

The unique chemical structure and properties of 6-[(4-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole make it a potential candidate for various scientific research applications. The compound has been studied for its potential use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also shown promise in the field of material science for its use as a corrosion inhibitor and as a component in solar cells.

properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

6-[(4-methoxyphenoxy)methyl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4O2S/c1-3-4-12-15-16-14-18(12)17-13(21-14)9-20-11-7-5-10(19-2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

MDHQBUBHIRREAO-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)OC

Origin of Product

United States

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